REACTION_CXSMILES
|
[F:1][C:2]1[C:10]2[C:9](=[O:11])[O:8][C:7](=O)[C:6]=2[C:5]([F:13])=[CH:4][CH:3]=1.C([NH2:16])=O>>[F:1][C:2]1[CH:3]=[CH:4][C:5]([F:13])=[C:6]2[C:10]=1[C:9](=[O:11])[NH:16][C:7]2=[O:8]
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Name
|
|
Quantity
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2.15 g
|
Type
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reactant
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Smiles
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FC1=CC=C(C=2C(OC(C21)=O)=O)F
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
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ice water
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The cooled reaction mixture
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Type
|
CUSTOM
|
Details
|
A solid precipitated out
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Type
|
FILTRATION
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Details
|
This solid was filtered off with suction
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The product was dried under high vacuum
|
Name
|
|
Type
|
|
Smiles
|
FC1=C2C(NC(C2=C(C=C1)F)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |